molecular formula C17H16N2O4S B2397449 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034272-87-0

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2397449
M. Wt: 344.39
InChI Key: SBHDJYQCOWFRNT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BTD-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTD-001 is a small molecule that has been synthesized through a unique method and has shown promising results in various studies.

Scientific Research Applications

Thermolysis of N-arylnicotinamide Oximes

A study on the thermolysis of N-arylnicotinamide oximes under nitrogen revealed the formation of various products, including benzimidazoles, nicotinonitrile, arylamines, nicotinic acid, phenols, nicotinanilides, 2-(pyridin-3-yl) benzoxazoles, and carbazoles. The process involves free radical mechanisms involving the homolysis of N–O and/or C–N bonds (Gaber, Muathen, & Taib, 2012).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds, including various nicotinamide derivatives, showed significant inhibition efficiency, acting as mixed-type corrosion inhibitors and following Langmuir isotherm model for adsorption behavior (Chakravarthy, Mohana, & Kumar, 2014).

Molecular Electronic Devices

Research on molecular electronic devices has identified molecules containing nicotinamide derivatives that exhibit negative differential resistance with an on-off peak-to-valley ratio in excess of 1000:1, highlighting the potential of nicotinamide derivatives in electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Na+/Ca2+ Exchange Inhibition

A novel potent Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, showcasing the therapeutic potential of nicotinamide derivatives as neuroprotective drugs (Iwamoto & Kita, 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(19-12-2-3-14-15(7-12)22-10-21-14)11-1-4-16(18-8-11)23-13-5-6-24-9-13/h1-4,7-8,13H,5-6,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHDJYQCOWFRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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